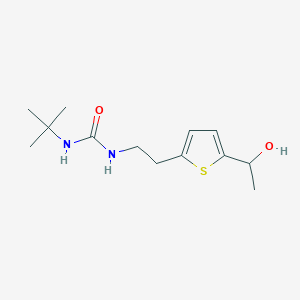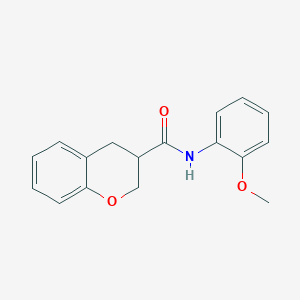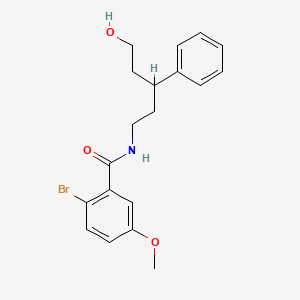
1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea, also known as THU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. THU belongs to the class of urea derivatives and has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
Directed Lithiation and Chemical Synthesis
Ureas, especially those with tert-butyl groups, are key in directed lithiation reactions. For instance, compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate undergo directed lithiation. This process allows for the introduction of various substituents, leading to a wide array of substituted products. Such reactions are foundational in the synthesis of complex organic molecules, highlighting the role of ureas in advancing synthetic chemistry (Keith Smith et al., 2013).
Biological Activity and Therapeutic Potential
The structural motifs found in 1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea suggest potential for biological activity. For example, some 1,3-disubstituted ureas and phenyl N-substituted carbamates exhibit significant antiarrhythmic and hypotensive properties. This indicates the potential therapeutic applications of compounds containing the urea functional group, particularly in cardiovascular diseases (E. Chalina et al., 1998).
Radical Scavenging and Cardioprotection
Compounds similar in structure to the one , with tert-butyl groups and urea functionalities, have been studied for their radical scavenging activities. Notably, some urea derivatives act as free radical scavengers, providing protection against myocardial infarction. This suggests the potential use of such compounds in developing treatments for cardiovascular diseases by mitigating oxidative stress (K. Hashimoto et al., 2001).
Insecticidal and Acaricidal Activities
The presence of tert-butyl and thiourea groups in compounds has been linked to insecticidal and acaricidal activities. For instance, N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (diafenthiuron) showcases high activity against pests. This points to the potential application of structurally related compounds in agricultural science, providing a chemical basis for developing new pesticides (J. R. Knox et al., 1992).
Molecular Devices and Self-assembly
The interaction of urea derivatives with cyclodextrins and their capacity for self-assembly into molecular devices has been explored. Such studies shed light on the potential of urea-based compounds in nanotechnology and materials science, especially in the creation of photoresponsive materials and molecular switches (J. Lock et al., 2004).
properties
IUPAC Name |
1-tert-butyl-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-9(16)11-6-5-10(18-11)7-8-14-12(17)15-13(2,3)4/h5-6,9,16H,7-8H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGVNGKPFRYZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)


![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)
![4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid](/img/structure/B2604362.png)

![Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2604364.png)



![Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one](/img/structure/B2604372.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604373.png)
![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2604374.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2604375.png)